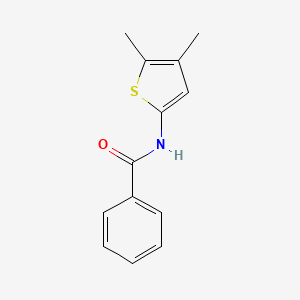

N-(4,5-dimethylthiophen-2-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4,5-dimethylthiophen-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NOS/c1-9-8-12(16-10(9)2)14-13(15)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLPITMZYTXIQJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)NC(=O)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 4,5 Dimethylthiophen 2 Yl Benzamide and Its Derivatives

Primary Amide Formation Routes for N-(4,5-dimethylthiophen-2-yl)benzamide

Amide Coupling Reactions Utilizing Thiophene (B33073) Derivatives

The primary route to this compound involves the acylation of 2-amino-4,5-dimethylthiophene. This key intermediate is a substituted aminothiophene, which serves as the nucleophilic component in the amide bond formation. The synthesis of such 2-aminothiophene precursors is often achieved through multicomponent reactions like the Gewald reaction, which involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base. rroij.com Once the aminothiophene is synthesized, it can be readily coupled with an appropriate acylating agent.

Utilization of Acyl Chlorides or Carboxylic Acids in Amide Bond Formation

The most direct and widely employed methods for constructing the N-(thiophen-2-yl)benzamide scaffold involve the reaction of a 2-aminothiophene derivative with either a pre-activated carboxylic acid, such as an acyl chloride, or directly with a carboxylic acid using a coupling agent. researchgate.netresearchgate.net

Acyl Chloride Method: The reaction between an amine and an acyl chloride, often under Schotten-Baumann conditions (in the presence of an aqueous base), is a classic and robust method for amide synthesis. For the synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives, a similar approach involves preparing a nicotinoyl chloride from the corresponding nicotinic acid using a chlorinating agent like oxalyl chloride or thionyl chloride. mdpi.comnih.gov This activated acyl chloride is then reacted with the aminothiophene in a suitable solvent, often with a non-nucleophilic base such as triethylamine or pyridine (B92270) to neutralize the HCl byproduct. mdpi.comnih.gov

Carboxylic Acid Coupling Method: Modern synthetic chemistry often favors the direct coupling of carboxylic acids with amines due to milder reaction conditions and the avoidance of preparing highly reactive acyl chlorides. researchgate.net This approach relies on in-situ activation of the carboxylic acid using a variety of coupling reagents. These reagents transform the hydroxyl group of the carboxylic acid into a better leaving group, facilitating the nucleophilic attack by the amine. researchgate.net

A common strategy involves the use of carbodiimides, such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields. nih.gov Other activating agents include phosphonium salts (e.g., PyBOP) and uronium salts (e.g., HATU). researchgate.netnih.gov The reaction is typically carried out in aprotic solvents like dichloromethane (DCM), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF) at room temperature. nih.govnanobioletters.com

| Coupling Reagent/Method | Typical Conditions | Key Features |

|---|---|---|

| Acyl Chloride (e.g., Benzoyl Chloride) | Amine, Base (e.g., Triethylamine, Pyridine), Aprotic Solvent (e.g., DCM) | Highly reactive, often high yielding; requires preparation of the acyl chloride. mdpi.com |

| Carbodiimides (e.g., EDC) | Carboxylic Acid, Amine, +/- Additive (e.g., HOBt), DCM or DMF, Room Temp | Mild conditions, common in peptide synthesis, good for sensitive substrates. nih.gov |

| Phosphonium Salts (e.g., PyBOP) | Carboxylic Acid, Amine, Base (e.g., DIPEA), Aprotic Solvent | High efficiency, minimizes racemization for chiral substrates. nih.gov |

| Triazine-based Reagents (e.g., DMTMM) | Carboxylic Acid, Amine, Ethanol, Room Temp | Effective in protic solvents like alcohols. scispace.com |

Strategic Derivatization and Functionalization of the this compound Core

To explore structure-activity relationships and develop compounds with tailored properties, the this compound core can be systematically modified at several positions.

Modification at the Thiophene Moiety: Introduction of Substituents

The thiophene ring is amenable to various modifications. Substituents can be introduced either by starting with a pre-functionalized 2-aminothiophene precursor or by post-synthesis modification of the N-(thiophen-2-yl)benzamide scaffold. Studies on related structures show that positions 3 and 5 of the thiophene ring are common sites for introducing diversity. For example, derivatives have been synthesized with cyano, methyl, and various carbamoyl (B1232498) groups on the thiophene ring. mdpi.comnih.gov A specific derivative, N-[4,5-dimethyl-3-(piperidine-1-carbonyl)thiophen-2-yl]benzamide, highlights the introduction of a bulky amide group at the C3 position. molport.com General synthetic methods for thiophene functionalization, such as electrophilic substitution or metallation followed by quenching with an electrophile, can also be applied to introduce a wide range of functional groups. rroij.com

Modulations of the Benzamide (B126) Moiety: Aromatic Substitutions and Side Chain Variations

The benzamide portion of the molecule offers significant opportunities for modification. The most straightforward approach is to use a substituted benzoic acid or benzoyl chloride in the initial amide coupling step. This allows for the introduction of a wide array of substituents onto the phenyl ring. For instance, in the development of BRAFV600E inhibitors, a series of N-(thiophen-2-yl)benzamide derivatives were synthesized with various substitutions on the benzamide ring to probe the effects on biological activity. nih.govnih.gov Post-synthetic modifications are also possible; for example, Friedel-Crafts acylation can be performed on activated aromatic rings within the benzamide moiety to introduce ketone functionalities. nih.gov

Synthesis of Heterocyclic Conjugates and Hybrids Featuring the Thiophene-Benzamide Unit

The thiophene-benzamide unit can serve as a building block or scaffold for the construction of more complex, multi-heterocyclic systems. rroij.com This is often achieved by incorporating additional reactive functional groups onto the core structure, which can then participate in further ring-forming or coupling reactions. For example, enaminones attached to the thiophene ring can act as precursors for synthesizing fused or appended heterocyclic systems like pyrazoles and pyridines. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for linking the thiophene-benzamide core to other aromatic or heteroaromatic rings, leading to the formation of extended heterocyclic triads.

| Modification Strategy | Example Reaction/Method | Resulting Structures |

|---|---|---|

| Thiophene Ring Functionalization | Use of substituted 2-aminothiophene precursors in coupling. | Derivatives with substituents (e.g., cyano, carbamoyl) on the thiophene ring. mdpi.commolport.com |

| Benzamide Ring Functionalization | Amide coupling with various substituted benzoic acids. | A library of compounds with diverse electronic and steric properties on the phenyl ring. nih.govnih.gov |

| Heterocyclic Hybridization | Palladium-catalyzed cross-coupling (e.g., Suzuki). | Complex molecules where the thiophene-benzamide is linked to other heterocycles. |

| Heterocycle Annulation | Cyclocondensation reactions starting from a functionalized thiophene core. | Fused or spiro-heterocyclic systems incorporating the thiophene ring. nih.gov |

Advanced Synthetic Techniques in this compound Synthesis

The synthesis of this compound and its derivatives has been significantly advanced by the adoption of modern synthetic methodologies. These techniques offer improvements in terms of reaction efficiency, yield, and environmental impact over classical methods. This section details several advanced synthetic strategies that have been effectively employed.

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. cem.com This technology has been particularly effective in the synthesis of heterocyclic compounds, including thiophene derivatives. The synthesis of the key precursor for this compound, 2-amino-4,5-dimethylthiophene, can be efficiently achieved through a microwave-assisted Gewald reaction. clockss.orgresearchgate.netcrossref.org

The Gewald reaction is a multicomponent condensation that typically involves a ketone or aldehyde, an α-cyanoester or related active methylene compound, and elemental sulfur in the presence of a base. wikipedia.org Microwave irradiation has been shown to be beneficial for this reaction, enhancing both reaction rates and yields. wikipedia.org For the synthesis of 2-aminothiophene derivatives, microwave-assisted procedures can reduce reaction times from hours to minutes. organic-chemistry.org

One reported protocol for the microwave-assisted synthesis of 2-aminothiophene derivatives involves reacting the corresponding aldehyde or ketone with a cyano-containing compound and sulfur in a solvent such as DMF under microwave irradiation for 30 minutes, resulting in isolated yields ranging from 57% to 95%. clockss.org Solvent-free microwave-assisted methods have also been developed, further enhancing the green credentials of this approach. oatext.comresearchgate.net For instance, the condensation of various aldehydes with cyanoacetamide can be achieved in 30-60 seconds at 160-320 watts without any solvent. oatext.com

The subsequent N-acylation of the resulting 2-aminothiophene derivative with benzoyl chloride or a related agent to yield the final this compound can also be accelerated using microwave irradiation, a common application for amide synthesis.

Table 1: Examples of Microwave-Assisted Gewald Reaction for 2-Aminothiophene Synthesis

| Starting Materials | Reaction Conditions | Product | Yield (%) | Reference |

| 3,3-Dimethylbutyraldehyde, Methyl cyanoacetate, Sulfur | Microwave, DMF, 30 min | Methyl 2-amino-5-tert-butylthiophene-3-carboxylate | 95 | clockss.org |

| Cyclohexanone, Malononitrile, Sulfur | Microwave, DMF, 30 min | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | 87 | clockss.org |

| Phenylacetaldehyde, Ethyl cyanoacetate, Sulfur | Microwave, Ethanol, 20 min | Ethyl 2-amino-5-phenylthiophene-3-carboxylate | High | organic-chemistry.org |

One-Pot Multicomponent Reactions Incorporating Thiophene-Benzamide Precursors

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a product that contains portions of all the starting materials. nih.gov This approach is characterized by high atom economy, procedural simplicity, and the ability to rapidly generate complex molecules. nih.gov The Gewald three-component reaction (G-3CR) is a prime example of an MCR used for the synthesis of highly substituted 2-aminothiophenes, which are direct precursors to this compound. nih.govresearchgate.net

The synthesis of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, a closely related derivative, is a well-established example of the Gewald reaction, utilizing ethyl acetoacetate, 2-butanone, and sulfur. nih.govresearchgate.net This precursor can then be converted to the desired benzamide.

A typical procedure for the Gewald reaction involves the condensation of a ketone (in this case, 3-methyl-2-butanone to obtain the 4,5-dimethyl substitution pattern), an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur. The reaction is generally catalyzed by a base, such as morpholine or diethylamine. nih.gov This reaction provides a direct and efficient route to the 2-amino-4,5-dimethylthiophene core.

Following the formation of the 2-aminothiophene intermediate, a subsequent acylation step with benzoyl chloride or benzoic anhydride in the same pot, or as a separate step, would yield this compound. While a true one-pot, four-component reaction to directly yield the final product is less commonly reported, the sequential one-pot approach of the Gewald reaction followed by acylation is a highly efficient strategy.

Table 2: Representative Gewald Multicomponent Reactions for 2-Aminothiophene Synthesis

| Carbonyl Compound | Active Methylene Compound | Base | Product | Yield (%) | Reference |

| Ethyl methyl ketone | o-Methoxycyanoacetanilide | Diethylamine | 2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide | 50 | nih.gov |

| Various ketones | Malononitrile | L-proline | Various 2-aminothiophenes | High | nih.gov |

| Various ketones | Ethyl cyanoacetate | Borate salts | Various 2-aminothiophenes | Good to Excellent | researchgate.net |

Friedel-Crafts Acylation for Related Ketoamide Syntheses

Friedel-Crafts acylation is a fundamental method for the introduction of an acyl group onto an aromatic ring. libretexts.org This reaction typically employs an acyl chloride or anhydride as the acylating agent and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). khanacademy.org In the context of thiophene chemistry, Friedel-Crafts acylation is a viable route for the synthesis of acylthiophenes, which can be precursors to compounds like this compound.

The acylation of 2,5-dimethylthiophene with various acylating agents, including chloroacetyl chloride and oxalyl chloride, in the presence of aluminum chloride has been reported. researchgate.net The use of pyridine as an acceptor for the hydrogen chloride byproduct can improve the yields of the resulting ketones. researchgate.net For the synthesis of a keto-precursor to the title compound, 2,5-dimethylthiophene could be acylated with benzoyl chloride. This would likely result in the formation of (3,4-dimethylthiophen-2-yl)(phenyl)methanone, as electrophilic substitution on 2,5-disubstituted thiophenes typically occurs at the 3- or 4-position.

An alternative approach involves the Friedel-Crafts acylation of an N-protected 2-aminothiophene derivative. However, the amino group is a strong activating group and can complicate the reaction. Therefore, acylation is more commonly performed on the thiophene ring prior to the introduction of the amino group or its conversion to an amide.

A related ketoamide, 2-amino-3-benzoyl-4,5-dimethylthiophene, is a known compound, indicating that synthetic routes to such structures exist. chemicalbook.com The synthesis of this compound likely involves the reaction of benzoylacetonitrile with 2-butanone and sulfur in a variation of the Gewald reaction, directly incorporating the benzoyl group at the 3-position.

Table 3: Examples of Friedel-Crafts Acylation on Thiophene Derivatives

| Thiophene Substrate | Acylating Agent | Catalyst | Product | Reference |

| Benzene (B151609) | Ethanoyl chloride | AlCl₃ | Phenylethanone | libretexts.org |

| p-Xylene | Acetyl chloride | AlCl₃ | 2',5'-Dimethylacetophenone | researchgate.net |

| 2,5-Dimethylthiophene | Chloroacetyl chloride | AlCl₃/Pyridine | (3-Chloroacetyl)-2,5-dimethylthiophene | researchgate.net |

Sulfonylation Reactions for Related Amide Derivatives

Sulfonylation reactions are crucial for the synthesis of sulfonamides, an important class of compounds in medicinal chemistry. The synthesis of sulfonamide derivatives of this compound, such as N-(4,5-dimethylthiophen-2-yl)benzenesulfonamide, involves the reaction of 2-amino-4,5-dimethylthiophene with a sulfonyl chloride.

The general procedure for the synthesis of benzenesulfonamide derivatives involves the reaction of an amine with benzenesulfonyl chloride, often in the presence of a base like pyridine or in an aqueous basic medium to neutralize the HCl byproduct. nih.govnih.gov For the synthesis of N-(4,5-dimethylthiophen-2-yl)benzenesulfonamide, the key intermediate, 2-amino-4,5-dimethylthiophene, would be prepared, likely via the Gewald reaction as previously described. This amine would then be reacted with benzenesulfonyl chloride.

Copper-catalyzed cross-coupling reactions have also been employed for the synthesis of more complex benzenesulfonamide analogues. nih.gov These advanced methods allow for the coupling of substituted phenyl bromides with the amine, providing a versatile route to a range of derivatives. The synthesis of N-substituted sulfonamides can also be achieved by reacting a primary sulfonamide with an electrophile in the presence of a base.

Table 4: Synthesis of Benzenesulfonamide Derivatives

| Amine | Sulfonylating/Coupling Agent | Reaction Conditions | Product | Reference |

| Aniline | Benzenesulfonyl chloride | Basic aqueous media | N-Phenylbenzenesulfonamide | nih.gov |

| cis-Amine 5 | Substituted phenyl bromides | Copper-catalyzed cross-coupling | Aniline analogues | nih.gov |

| Aniline 29 | Sandmeyer reaction, then ammonia | Multistep | Substituted benzenesulfonamide 30 | nih.gov |

Molecular Structure, Conformation, and Advanced Spectroscopic Characterization

Single Crystal X-ray Diffraction Analysis of N-(4,5-dimethylthiophen-2-yl)benzamide and Related Derivatives

While a specific single-crystal X-ray structure for this compound is not available in the surveyed literature, extensive analysis of closely related thiophene-bearing benzamide (B126) and thioamide derivatives provides significant insight into the expected solid-state characteristics. These studies are crucial for determining the precise three-dimensional arrangement of atoms, molecular packing, and non-covalent interactions that govern the crystal lattice.

The crystal structures of various N-aryl benzamides reveal that they commonly crystallize in centrosymmetric space groups, with monoclinic (e.g., P2₁/c) and orthorhombic (e.g., P2₁2₁2₁) systems being prevalent. nih.govresearchgate.net The unit cell of a crystal is the basic repeating structural unit, and its dimensions (a, b, c, α, β, γ) are determined with high precision through X-ray diffraction.

For instance, the related compound N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide crystallizes in the monoclinic P2₁/c space group with four molecules (Z=4) per unit cell. nih.gov Another derivative, 2-Nitro-N-(4-nitrophenyl)benzamide, crystallizes in the orthorhombic P2₁2₁2₁ space group. researchgate.net The specific parameters for these and other related compounds illustrate the typical packing densities and symmetries for this class of molecules.

| Parameter | N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide nih.gov | 2-Nitro-N-(4-nitrophenyl)benzamide researchgate.net | N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide researchgate.netnih.gov |

|---|---|---|---|

| Chemical Formula | C₂₂H₁₉NO₂S | C₁₃H₉N₃O₅ | C₁₇H₁₃N₃OS₂ |

| Formula Weight (g/mol) | 361.44 | 287.23 | 355.44 |

| Crystal System | Monoclinic | Orthorhombic | Monoclinic |

| Space Group | P2₁/c | P2₁2₁2₁ | P2₁/c |

| a (Å) | 13.5223(4) | 8.9443(10) | 10.7495(3) |

| b (Å) | 6.23222(15) | 9.7147(11) | 11.0028(3) |

| c (Å) | 22.2941(6) | 13.8016(16) | 14.4950(4) |

| α (°) | 90 | 90 | 90 |

| β (°) | 106.150(3) | 90 | 106.336(1) |

| γ (°) | 90 | 90 | 90 |

| Volume (ų) | 1804.66(9) | 1199.2(2) | 1644.20(8) |

| Z | 4 | 4 | 4 |

The supramolecular assembly in the solid state is directed by a network of intermolecular forces. For N-substituted benzamides, hydrogen bonding is a dominant interaction. The amide N-H group typically acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor, leading to the formation of N-H···O hydrogen bonds. researchgate.net These interactions can link molecules into chains, dimers, or more complex three-dimensional networks. nih.gov In some thiophene (B33073) or thiazole (B1198619) derivatives, N-H···S or N-H···N hydrogen bonds are also observed, contributing to the stability of the crystal packing. nih.govacs.org

In addition to hydrogen bonding, π-π stacking interactions between aromatic rings (the benzoyl and thiophene rings) are significant. These interactions occur when the electron-rich π systems of adjacent rings align, typically in a parallel-displaced or edge-to-face orientation. In the structure of N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide, very weak aromatic π-π stacking with a centroid-centroid separation of 3.9009(10) Å is observed. nih.gov Such interactions are crucial in organizing the molecules into a stable three-dimensional architecture.

X-ray diffraction allows for the precise measurement of bond lengths, bond angles, and torsional (dihedral) angles, which define the molecule's conformation in the solid state. A key conformational feature of N-aryl benzamides is the relative orientation of the thiophene and benzoyl rings with respect to the central amide linkage.

The planarity of the amide group (-C(O)NH-) is a common feature, but the rings attached to it are often twisted out of this plane. For example, in N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide, the dihedral angles between the thiophene ring and the amide- and carbonyl-bonded benzene (B151609) rings are 7.1(1)° and 59.0(2)°, respectively. nih.gov In N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide, the central (carbamothioyl)amide fragment is nearly planar, and the dihedral angles between this central plane and the terminal phenyl and thiazole rings are significant. researchgate.netnih.gov These torsional angles are influenced by steric hindrance between adjacent groups and the formation of intramolecular hydrogen bonds, such as the common N-H···O interaction that forms a pseudo-six-membered ring, known as an S(6) motif. nih.govnih.gov

High-Resolution Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of newly synthesized compounds and for providing information about their electronic and vibrational properties.

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule in solution.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each type of proton. The amide proton (N-H) would typically appear as a broad singlet in the downfield region (δ 9.0-12.0 ppm), with its exact shift being dependent on solvent and concentration. The protons of the benzoyl group would resonate in the aromatic region (δ 7.4-8.0 ppm). The single proton on the thiophene ring (H-3) would appear as a singlet in the aromatic region, likely around δ 6.7-7.0 ppm. The two methyl groups attached to the thiophene ring are expected to appear as sharp singlets in the upfield region (δ 2.2-2.5 ppm).

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon (C=O) of the amide is the most deshielded, typically appearing around δ 163-167 ppm. The aromatic carbons of the benzoyl and thiophene rings would resonate in the range of δ 115-150 ppm. The carbons of the two methyl groups would be found in the upfield region, typically between δ 14-20 ppm.

Data from related structures, such as N-(thiophen-2-yl) nicotinamide (B372718) derivatives, support these expected ranges. mdpi.com

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Amide (N-H) | ~9.0 - 12.0 (broad s) | - |

| Benzoyl (C=O) | - | ~164.0 |

| Benzoyl (aromatic C-H) | ~7.4 - 8.0 (m) | ~127.0 - 135.0 |

| Thiophene (C-H) | ~6.8 (s) | ~117.0 |

| Thiophene (quaternary C) | - | ~125.0 - 145.0 |

| Thiophene (CH₃) | ~2.3 (s) | ~14.0 - 16.0 |

Vibrational spectroscopy probes the functional groups within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by the most polar functional groups. For this compound, several characteristic absorption bands are expected. The N-H stretching vibration of the amide group should appear as a sharp to moderately broad band in the region of 3100-3400 cm⁻¹. The C=O stretching vibration (Amide I band) is a very strong and sharp absorption, typically found between 1640-1680 cm⁻¹. The N-H bending vibration (Amide II band) is usually observed near 1550 cm⁻¹. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings are found in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The symmetric stretching of the thiophene and benzene rings would be expected to give strong signals in the Raman spectrum.

Analysis of related benzamide derivatives confirms these assignments, with C=O stretching vibrations reported around 1642-1667 cm⁻¹ and N-H stretching above 3250 cm⁻¹. researchgate.netjapsonline.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Amide | 3100 - 3400 | Medium |

| C-H Stretch (Aromatic) | Benzene & Thiophene Rings | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | Methyl Groups | 2850 - 3000 | Medium |

| C=O Stretch (Amide I) | Amide | 1640 - 1680 | Strong |

| N-H Bend (Amide II) | Amide | 1520 - 1570 | Medium-Strong |

| C=C Stretch | Benzene & Thiophene Rings | 1450 - 1600 | Medium-Variable |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry is a powerful analytical technique used to determine the precise mass of a molecule with a high degree of accuracy. This precision allows for the confident assignment of a molecular formula, as the measured mass can be distinguished from other potential formulas with very similar nominal masses.

For this compound, the molecular formula is established as C₁₃H₁₃NOS. The theoretical exact mass of this molecule is calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, ¹⁶O, and ³²S). This calculated value serves as a benchmark against which the experimentally determined mass is compared.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Ion | Calculated m/z |

| C₁₃H₁₃NOS | [M+H]⁺ | 232.0791 |

This table presents the theoretical exact mass for the protonated molecule. Experimental verification would be required to confirm this value.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that provides the percentage composition of the individual elements (carbon, hydrogen, nitrogen, sulfur, etc.) within a compound. This method serves as a crucial check for the purity and empirical formula of a synthesized substance. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula.

For this compound (C₁₃H₁₃NOS), the theoretical elemental composition can be calculated from its molecular weight and the atomic weights of its constituent elements. A close correlation between the found and calculated values provides strong evidence for the compound's structural integrity.

Although experimental elemental analysis data for this compound is not available in the reviewed scientific literature, the expected results would be presented in a tabular format comparing the theoretical and experimentally determined weight percentages of each element.

Table 2: Theoretical Elemental Analysis Data for this compound

| Element | Theoretical (%) |

| Carbon (C) | 67.49 |

| Hydrogen (H) | 5.67 |

| Nitrogen (N) | 6.05 |

| Oxygen (O) | 6.92 |

| Sulfur (S) | 13.86 |

This table outlines the theoretical elemental composition. Experimental analysis is necessary to validate these percentages.

Computational and Theoretical Chemistry Studies of N 4,5 Dimethylthiophen 2 Yl Benzamide

Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For N-(4,5-dimethylthiophen-2-yl)benzamide, DFT calculations would be foundational in understanding its intrinsic properties.

Geometry Optimization and Energy Landscape AnalysisThe first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations would find the lowest energy conformation, predicting key structural parameters.

Expected Data: A table of optimized bond lengths, bond angles, and dihedral angles would be generated.

Energy Landscape Analysis: By calculating the energies of various rotational isomers (rotamers), particularly around the amide bond and the bonds connecting the rings, a potential energy surface could be mapped. This would identify the global minimum energy structure and the energy barriers to conformational changes.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gaps and Reactivity PredictionThe Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO orbitals indicates the chemical stability of the molecule. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more prone to chemical reactions.

Reactivity Prediction: The spatial distribution of the HOMO and LUMO would reveal the likely sites for electrophilic and nucleophilic attacks, respectively. For this molecule, the analysis would likely show the HOMO localized on the electron-rich dimethylthiophene ring and the LUMO on the benzamide (B126) portion.

Natural Bonding Orbital (NBO) Analysis for Charge Transfer Mechanisms and StabilityNBO analysis examines the delocalization of electron density between orbitals, providing insight into intramolecular interactions and stability.

Hybridization: NBO analysis would also describe the hybridization of atomic orbitals, confirming the bonding patterns within the molecule.

Quantum Theory of Atoms in Molecules (QTAIM), Electron Localization Function (ELF), and Localized Orbital Locator (LOL) InvestigationsThese topological analyses provide a detailed picture of chemical bonding and electron distribution.

QTAIM: This method would be used to characterize the nature of chemical bonds (covalent, ionic, etc.) and to identify non-covalent interactions, such as hydrogen bonds, that stabilize the molecular structure.

ELF and LOL: These functions map the electron localization in the molecule. The resulting plots would visualize the regions corresponding to covalent bonds and lone pairs of electrons, offering a clear depiction of the molecule's electronic structure.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum calculations are typically performed on a single molecule in a vacuum, Molecular Dynamics (MD) simulations can predict the behavior of a molecule over time, often in the presence of a solvent.

Simulation of Conformational Dynamics in Different EnvironmentsAn MD simulation would model the movements of the atoms in this compound over time, providing a dynamic view of its conformational flexibility.

Conformational Sampling: By running simulations in different solvents (e.g., water, ethanol, chloroform), researchers could observe how the environment affects the molecule's preferred shape and flexibility.

Solvent Effects: These simulations would reveal how solvent molecules arrange themselves around the solute and how specific interactions, like hydrogen bonding with the solvent, can influence the compound's structure and dynamics.

While the specific data for this compound remains to be determined by future research, the theoretical framework for its comprehensive computational analysis is well-established. Such studies are essential for unlocking the full potential of novel chemical compounds.

Analysis of Solvent-Solute Interactions and Stability

In computational chemistry, the analysis of solvent-solute interactions is crucial for understanding the stability and reactivity of a compound in different environments. Theoretical studies, often employing methods like Density Functional Theory (DFT), can elucidate how the polarity of a solvent influences the electronic structure and stability of this compound. The interaction between the solvent and the solute can lead to shifts in spectroscopic properties and affect the molecule's conformational preferences.

Computational models can predict the behavior of this compound in various solvents, from nonpolar (like cyclohexane) to polar (like acetonitrile). These studies often reveal that with an increase in solvent polarity, a redshift in the maximum absorption peak may occur, indicating a change in the electronic transitions of the molecule. mdpi.com By calculating parameters such as frontier molecular orbitals (HOMO and LUMO), energy gap, and chemical hardness in different solvent environments, researchers can assess the compound's kinetic stability and reactivity. researchgate.net For instance, a larger HOMO-LUMO energy gap typically implies higher stability and lower chemical reactivity. These computational approaches are fundamental to predicting how this compound will behave in biological systems and various chemical reaction conditions.

Molecular Docking and Ligand-Target Interaction Studies (In Silico Mechanistic Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This in silico approach is instrumental in understanding the mechanistic basis of a ligand's interaction with its biological target.

Molecular docking simulations are performed to investigate the potential binding modes of this compound with various academic and therapeutic protein targets. These targets can include enzymes like lipoxygenase or protein kinases, and receptors involved in cell signaling. nih.govnih.gov The process involves placing the ligand into the active site of the target protein and evaluating its binding affinity, typically expressed as a docking score in kcal/mol. A lower (more negative) score generally indicates a more favorable binding interaction. nih.gov

For a compound like this compound, docking studies could explore its potential as an inhibitor for various enzymes. For example, in studies of similar benzamide derivatives, proteins such as ROCK1 (PDB ID: 6E9W) and NUDT5 (PDB ID: 5NQR) have been used as targets to predict anti-cancer activity. nih.govijsrst.com The results of these simulations provide a three-dimensional model of the ligand-protein complex, revealing the specific orientation and conformation of the compound within the binding pocket.

Table 1: Example of Molecular Docking Parameters for this compound with Hypothetical Protein Targets This table is illustrative and based on typical data from docking studies of related compounds.

| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues (Predicted) |

| Rho-associated kinase 1 (ROCK1) | 6E9W | -8.2 | MET156, ASP160, TYR255 |

| NUDT5 Hydrolase | 5NQR | -7.5 | GLN80, ARG89 |

| α5β1 Integrin | 4WK0 | -7.9 | LYS188, SER245, ALA247 |

The stability of the ligand-target complex predicted by molecular docking is governed by a network of non-covalent interactions. These interactions are critical for the compound's binding affinity and specificity. Computational analysis allows for the detailed characterization of these forces at the binding site.

Key interactions typically observed for benzamide and thiophene-containing molecules include:

Hydrogen Bonds: The amide group (-C(=O)NH-) in this compound can act as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group), forming strong interactions with polar amino acid residues like glutamine and arginine. ijsrst.com

Hydrophobic Interactions: The benzoyl and dimethylthiophen rings are nonpolar and can form favorable hydrophobic interactions with nonpolar residues such as alanine, valine, and leucine (B10760876) within the protein's binding cavity. nih.gov

π-π Stacking: The aromatic rings of the compound can engage in π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan. nih.gov

Visualizing the docked complex allows researchers to identify the specific amino acid residues involved in these interactions, providing a structural basis for the compound's potential biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For a class of molecules including this compound, QSAR models can be developed to guide the design of new derivatives with enhanced potency. nih.gov

The process involves calculating a set of molecular descriptors for a series of related compounds with known biological activities. These descriptors can be electronic (e.g., partial charges), topological (e.g., molecular connectivity indices), or physicochemical (e.g., logP). nih.gov A mathematical model is then generated using statistical methods like multiple linear regression, which correlates these descriptors with the observed activity.

A successful QSAR model, validated by statistical parameters such as a high squared correlation coefficient (r²) and cross-validation coefficient (q²), can predict the activity of novel, unsynthesized compounds. nih.govnih.gov This allows medicinal chemists to prioritize the synthesis of derivatives with the highest predicted activity, optimizing the lead compound for better therapeutic potential.

Crystallographic Computational Studies

Crystallographic data, typically obtained via X-ray diffraction, provides the precise three-dimensional arrangement of atoms in a molecule and their packing in a crystal. Computational tools are then used to analyze this data to understand the intermolecular forces that stabilize the crystal structure.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govnih.gov This analysis maps the electron distribution of a molecule in a crystal, allowing for a detailed examination of how adjacent molecules interact.

The analysis generates several graphical outputs:

d_norm Surface: This surface is mapped with colors to highlight intermolecular contacts. Red spots indicate close contacts, such as hydrogen bonds, that are shorter than the van der Waals radii, while blue regions represent longer contacts. nih.gov

2D Fingerprint Plots: These plots provide a quantitative summary of the intermolecular interactions by plotting the distance from the Hirshfeld surface to the nearest atom inside the surface (d_i) against the distance to the nearest atom outside (d_e). Each type of interaction (e.g., H···H, C···H, O···H) has a characteristic appearance on the plot, and the area under the peaks can be used to calculate the percentage contribution of each interaction to the total Hirshfeld surface. nih.govresearchgate.net

For a compound like this compound, Hirshfeld analysis would reveal the relative importance of different non-covalent interactions in its crystal packing. Studies on similar thiophene (B33073) derivatives show that H···H, O···H/H···O, and C···H/H···C contacts are often the most significant contributors to crystal packing. nih.govresearchgate.net

Table 2: Example of Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis This table presents typical values for organic molecules containing similar functional groups and is for illustrative purposes.

| Interaction Type | Contribution (%) |

| H···H | 40 - 50% |

| O···H / H···O | 15 - 25% |

| C···H / H···C | 10 - 20% |

| C···C | 3 - 7% |

| S···H / H···S | 1 - 3% |

This quantitative analysis provides deep insight into the supramolecular architecture and the forces governing the solid-state structure of the compound. nih.gov

Prediction of Crystal Structures and Polymorphism

Following a comprehensive search of scientific literature and computational chemistry databases, no specific studies detailing the prediction of crystal structures or polymorphism for the compound this compound were identified.

Computational crystal structure prediction (CSP) is a field that seeks to predict the crystal packing of a molecule from its chemical diagram alone. These methods explore the landscape of possible crystal packing arrangements, ranking them by their lattice energies to identify the most stable, and therefore most likely, experimentally observable forms. Similarly, the study of polymorphism, the ability of a solid material to exist in multiple forms or crystal structures, is a critical component of materials science and pharmaceutical development, often investigated through computational screening.

While computational studies have been performed on structurally related benzamide and thiophene derivatives, the specific energetic landscapes, potential packing motifs, and polymorphic forms of this compound have not been reported. Such a study would be necessary to generate data on its likely crystal systems, space groups, and the relative stabilities of any potential polymorphs. Without these dedicated computational analyses, no data tables or detailed research findings on this specific topic can be provided.

Structure Activity Relationship Sar Studies and Ligand Design Principles

N-(4,5-dimethylthiophen-2-yl)benzamide as a Molecular Scaffold for Functional Modulation

The inherent chemical properties of the thiophene (B33073) and benzamide (B126) groups make this scaffold a privileged structure in drug discovery. Thiophene is a five-membered aromatic heterocycle containing a sulfur atom, which can significantly influence a molecule's physicochemical properties and biological activity. nih.gov The benzamide portion provides a rigid linker and opportunities for hydrogen bonding, which are crucial for molecular recognition at a biological target.

The thiophene ring is a key pharmacophore in many biologically active compounds. nih.gov Its sulfur atom can participate in hydrogen bonding, enhancing drug-receptor interactions, while the aromatic nature of the ring contributes to binding affinity through hydrophobic and π-stacking interactions. nih.gov Thiophene is often explored as a bio-isosteric replacement for a phenyl ring, a strategy used to improve metabolic stability and other physicochemical properties. nih.gov

The substitution pattern on the thiophene ring itself is critical for modulating biological activity. In the parent compound, the methyl groups at the 4- and 5-positions contribute to the molecule's hydrophobic character and can influence its orientation within a binding pocket. Studies on related thiophene-2-carboxamide derivatives have shown that modifying substituents at the 3-position can drastically alter biological effects. nih.gov For instance, the introduction of different functional groups leads to varying degrees of antioxidant and antibacterial activity. nih.gov Research has demonstrated that 3-amino thiophene-2-carboxamides exhibit the highest antioxidant activity, followed by 3-hydroxy derivatives, with 3-methyl substituted compounds showing the lowest activity. nih.gov This highlights the importance of electronic and hydrogen-bonding properties of substituents on the thiophene ring for specific biological outcomes. nih.gov

| Substituent at Position 3 | Observed Antioxidant Activity (% Inhibition) | General Antibacterial Activity Trend |

|---|---|---|

| Amino (NH₂) | High (46.9% - 62.0%) | High |

| Hydroxy (OH) | Moderate (28.4% - 54.9%) | Moderate |

| Methyl (CH₃) | Low (12.0% - 22.9%) | Low |

The benzamide portion of the scaffold offers another critical site for modification to fine-tune interaction specificity and potency. The amide linkage itself provides a key hydrogen bond donor (N-H) and acceptor (C=O) group, essential for anchoring the ligand to its target protein. nih.gov The phenyl ring of the benzamide can be substituted at its ortho, meta, and para positions to explore the steric and electronic requirements of a target's binding site.

Structure-activity relationship studies on N-(thiophen-2-yl) benzamide derivatives developed as BRAFV600E inhibitors have provided clear insights into the impact of these substitutions. nih.gov For example, substituting the phenyl ring at the meta-position with a chlorine atom resulted in a compound with greater potency compared to other halogen substitutions. nih.gov Similarly, placing an ethoxyl or chlorine group at the para-position was also found to improve inhibitory activity. nih.gov These findings suggest that the size, position, and electronic nature of the substituent on the benzamide ring are crucial for achieving optimal interaction with the target kinase. nih.gov In some cases, double substitution on the phenyl ring can further enhance inhibitory activity. nih.gov

| Substitution Position | Substituent | Impact on Inhibitory Potency |

|---|---|---|

| meta | Chlorine (Cl) | Increased potency compared to other elements |

| para | Ethoxyl (OCH₂CH₃) | Improved inhibitory activity |

| para | Chlorine (Cl) | Improved inhibitory activity |

| Double Substitution | Various | Potential for further improved activity |

Design Strategies for Modulating Biological Activities (Mechanistic Focus)

The this compound scaffold can be rationally modified to target specific biological mechanisms, such as enzyme inhibition or the disruption of protein-protein interactions (PPIs).

Decaprenylphosphoryl-β-D-ribose-2′-epimerase (DprE1) is an essential enzyme for the synthesis of the mycobacterial cell wall, making it a key target for developing new drugs against Mycobacterium tuberculosis. nih.govvlifesciences.com The rational design of DprE1 inhibitors often involves creating molecules that can fit into the enzyme's active site and form specific interactions. Although different heterocyclic scaffolds are used, the design principles are often transferable. For instance, in the development of benzimidazole-based DprE1 inhibitors, a "scaffold morphing" strategy was employed, where the core was changed while retaining key interaction features. nih.gov These features include a hydrophobic group and an amide side chain that maintains a critical hydrogen bond donor-acceptor interaction with the DprE1 enzyme. nih.gov The this compound scaffold possesses these fundamental components—a hydrophobic dimethylthiophene group and an amide linker—making it a suitable starting point for designing novel DprE1 inhibitors.

Disrupting protein-protein interactions (PPIs) is an attractive strategy for developing novel therapeutics, particularly in virology. nih.govmdpi.com The influenza virus RNA-dependent RNA polymerase is a heterotrimeric complex composed of PA, PB1, and PB2 subunits. mdpi.comunisi.it The interaction between the PA and PB1 subunits is crucial for the polymerase's function and, therefore, represents a prime target for antiviral drugs. nih.govunisi.it The interface between PA and PB1 features a highly conserved pocket that can be targeted by small molecules. mdpi.com

The design of inhibitors aims to create molecules that can bind within this pocket and physically block the association of the two protein subunits. Scaffolds containing thiophene and amide functionalities have been explored for this purpose. nih.gov A key advantage of targeting the PA-PB1 interaction is a potentially high barrier to the development of drug resistance, as the virus would need to mutate both interacting surfaces simultaneously to overcome the inhibitor while maintaining polymerase function. unisi.it The this compound scaffold provides a structural basis for developing such inhibitors by presenting functional groups capable of interacting with the key residues in the PA-PB1 binding pocket.

In modern drug design, hit and lead compounds are often evaluated using metrics like ligand efficiency (LE). LE is a measure of the binding energy per non-hydrogen atom of a molecule, which helps in selecting compounds that have a better potential for optimization. researchgate.net The analysis of LE for a series of derivatives based on a common scaffold can guide the selection of substituents that contribute most efficiently to binding affinity. researchgate.net

Furthermore, a series of active derivatives can be used to generate a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. For example, a pharmacophore model generated for a series of DprE1 inhibitors identified the necessity of an aromatic center, an aliphatic carbon center, and a hydrogen bond donor for activity. nih.gov Such a model, derived from active this compound derivatives, would be an invaluable tool for designing new compounds with improved potency and for virtual screening of compound libraries to identify novel hits. nih.govnih.gov

Mechanistic Investigations at the Molecular Level Non Clinical Contexts

Elucidation of Molecular Mechanisms of Action for N-(4,5-dimethylthiophen-2-yl)benzamide Derivatives

Research into the derivatives of this compound has focused on understanding how these molecules interact with biological targets and influence biochemical processes.

Derivatives of the N-(thiophen-2-yl)benzamide scaffold have been identified as potent and selective modulators of various enzymes and receptors in in vitro assays. The specific substitution pattern on both the thiophene (B33073) and benzamide (B126) rings plays a crucial role in determining the binding affinity and selectivity.

One significant area of investigation has been their activity as inhibitors of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, which are involved in DNA repair and genomic stability. Structure-activity relationship (SAR) studies have demonstrated that modifications to the benzamide ring can fine-tune the inhibitory potency. For instance, derivatives incorporating a cyclopropylcarboxamide group have shown high affinity for the PARP1 active site. The interaction typically involves hydrogen bonds between the amide moiety of the compound and key amino acid residues (like Gly863 and Ser904) within the enzyme's nicotinamide (B372718) binding pocket, while the thiophene ring engages in hydrophobic interactions.

Another class of enzymes targeted by thiophene-benzamide derivatives is histone deacetylases (HDACs) . Certain derivatives have exhibited inhibitory activity against these enzymes, which are critical regulators of gene expression. The thiophene group in these molecules often serves as a zinc-binding group, chelating the zinc ion in the HDAC active site, which is essential for its catalytic activity.

Furthermore, derivatives of this scaffold have been explored as antagonists for receptors such as the P2X7 receptor , an ATP-gated ion channel. High-throughput screening campaigns identified N-(thiophen-2-yl)benzamides as a promising starting point for developing selective P2X7 antagonists. The dimethyl substitution on the thiophene ring, as seen in the parent compound, can influence the molecule's conformation and its fit within the receptor's binding site.

The table below summarizes the binding affinities of representative thiophene-benzamide derivatives against various in vitro targets.

| Target Enzyme/Receptor | Derivative Type | Key Structural Feature | Measured Affinity (IC₅₀/Kᵢ) | Reference |

| PARP1 | N-(thiophen-2-yl)benzamide | Cyclopropylcarboxamide | Low nanomolar (nM) range | |

| PARP2 | N-(thiophen-2-yl)benzamide | Fluorinated benzamide | Nanomolar (nM) range | |

| HDAC1 | Thiophene-based hydroxamate | Hydroxamic acid group | Sub-micromolar (µM) range | |

| P2X7 Receptor | N-(4,5-disubstituted-thiophen-2-yl)benzamide | Varied substitutions | Micromolar (µM) range |

This table is interactive. Click on headers to sort.

Beyond simple binding, research has delved into how these compounds modulate biochemical pathways. In the context of PARP inhibition, N-(thiophen-2-yl)benzamide derivatives prevent the synthesis of poly(ADP-ribose) chains, a post-translational modification crucial for signaling DNA damage and recruiting repair proteins. This disruption of the DNA damage response pathway has been studied extensively in cellular models.

Similarly, as HDAC inhibitors, these molecules lead to the hyperacetylation of histone proteins. This change in the epigenetic landscape alters chromatin structure, making it more accessible to transcription factors and leading to changes in the expression of specific genes. These effects have been observed in various cell lines in a non-clinical research setting. The modulation of these fundamental cellular processes makes these compounds valuable tools for studying gene regulation and DNA repair mechanisms.

Application as Probes in Chemical Biology and Material Science Research

The unique structural and chemical properties of this compound and its analogs make them useful tools in broader scientific research.

The N-(thiophen-2-yl)benzamide scaffold is a versatile starting point for the synthesis of large and chemically diverse libraries of compounds for high-throughput screening. The core structure contains multiple points for chemical modification: the thiophene ring, the benzamide ring, and the amide linker.

The synthesis often begins with 2-aminothiophene derivatives, which can be readily prepared through methods like the Gewald reaction. These aminothiophenes can then be acylated with a wide variety of benzoic acid derivatives to generate a library of N-(thiophen-2-yl)benzamides. This combinatorial approach allows for the rapid generation of thousands of distinct molecules, which can be screened for activity against a wide array of biological targets, facilitating the discovery of new chemical probes for biological research.

In the field of material science, thiophene derivatives, including amide-containing structures, have been investigated as corrosion inhibitors for metals like mild steel in acidic environments. The effectiveness of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

The mechanism of adsorption involves the interaction of the molecule's heteroatoms (sulfur, nitrogen, and oxygen) and the π-electrons of the aromatic rings with the vacant d-orbitals of the iron atoms on the steel surface. The this compound structure is particularly well-suited for this purpose. The presence of multiple adsorption centers (the thiophene sulfur, the amide nitrogen and oxygen) allows for strong and stable film formation.

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have shown that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The adsorption of these molecules on the steel surface has been found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface.

The table below details the corrosion inhibition efficiency of related thiophene derivatives on mild steel.

| Compound | Corrosive Medium | Inhibition Efficiency (%) | Adsorption Isotherm | Reference |

| Thiophene-2-carboxamide derivative | 1 M HCl | > 90% | Langmuir | |

| Substituted Thiophene-Amide | 0.5 M H₂SO₄ | ~ 85-95% | Langmuir |

This table is interactive. Click on headers to sort.

Q & A

Basic: What are the standard synthetic routes for N-(4,5-dimethylthiophen-2-yl)benzamide, and what characterization data are essential for confirming its structure?

Answer:

The compound is typically synthesized via a coupling reaction between 4,5-dimethylthiophene-2-amine and benzoyl chloride derivatives. A general procedure involves:

- Reacting equimolar amounts of the amine and benzoyl chloride in pyridine or dichloromethane under inert conditions, followed by stirring overnight at room temperature .

- Purification via column chromatography or recrystallization (e.g., from methanol) to isolate the product.

Key characterization data:

- NMR spectroscopy : Confirm the presence of the thiophene proton (δ ~6.8–7.2 ppm) and benzamide aromatic protons (δ ~7.4–8.0 ppm). Methyl groups on the thiophene ring appear as singlets (δ ~2.2–2.5 ppm) .

- IR spectroscopy : Detect amide C=O stretching (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

- X-ray crystallography : Resolve molecular geometry, hydrogen bonding (e.g., N–H⋯N or N–H⋯O interactions), and confirm stereochemistry .

Advanced: How can crystallographic data discrepancies be resolved when determining the structure of this compound?

Answer:

Discrepancies in crystallographic data (e.g., bond lengths, angles, or disorder) require:

- Validation tools : Use SHELXL (for refinement) to apply restraints/constraints for disordered regions .

- Hydrogen bonding analysis : Identify stabilizing interactions (e.g., N–H⋯N or C–H⋯O) using ORTEP-3 for visualization .

- Twinned data handling : For twinned crystals, employ SHELXL’s TWIN/BASF commands to refine twin laws and scale factors .

- Cross-referencing : Compare with similar structures (e.g., N-(5-chloro-1,3-thiazol-2-yl)benzamide derivatives) to validate packing motifs .

Basic: What spectroscopic techniques are most effective for analyzing the purity and structure of this compound?

Answer:

- 1H/13C NMR : Assign all protons and carbons, including thiophene and benzamide moieties. Use DEPT-135 to distinguish CH, CH₂, and CH₃ groups .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks) with <5 ppm error .

- Melting point analysis : Compare with literature values to assess purity (e.g., sharp melting range within 1–2°C) .

- TLC monitoring : Use silica gel plates with UV visualization to track reaction progress and confirm homogeneity .

Advanced: What strategies optimize the yield and purity of this compound under varying reaction conditions?

Answer:

- Solvent selection : Pyridine enhances reactivity by scavenging HCl, but DMF may improve solubility for sterically hindered substrates .

- Temperature control : Maintain 0–5°C during acyl chloride addition to minimize side reactions (e.g., hydrolysis) .

- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate coupling in low-polarity solvents .

- Workup optimization : Wash with NaHCO₃ (10%) to remove unreacted acyl chloride, followed by aqueous extraction to isolate the product .

Advanced: How can researchers assess the potential therapeutic applications of this compound?

Answer:

- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, noting IC₅₀ values. Compare with structurally related compounds (e.g., thiophene-based benzamides with anti-proliferative activity) .

- Enzyme inhibition studies : Target enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) via competitive binding assays, leveraging the amide group’s role in anion recognition .

- Molecular docking : Use AutoDock Vina to model interactions with receptors (e.g., kinase domains), focusing on hydrogen bonds between the benzamide carbonyl and active-site residues .

Basic: What computational methods validate the electronic properties of this compound?

Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO-LUMO gaps), correlating with UV-Vis absorption spectra .

- NBO analysis : Evaluate charge distribution on the thiophene ring and benzamide group to predict reactivity (e.g., electrophilic substitution sites) .

- Molecular dynamics (MD) : Simulate solvation effects in water/DMSO to assess stability and aggregation tendencies .

Advanced: How do steric effects from the 4,5-dimethylthiophene group influence reactivity in derivatization reactions?

Answer:

- Steric hindrance : The 4,5-dimethyl groups reduce nucleophilicity at the thiophene’s 2-position, limiting electrophilic substitution (e.g., halogenation). Use bulky directing groups (e.g., tert-butyl) to mitigate this .

- Cross-coupling challenges : Suzuki-Miyaura reactions require Pd(PPh₃)₄ and elevated temperatures (80–100°C) to overcome steric barriers .

- Crystallographic evidence : X-ray data show distorted dihedral angles (~30–40°) between the thiophene and benzamide planes, affecting π-π stacking .

Basic: What are the best practices for reporting crystallographic data for this compound?

Answer:

- Data deposition : Submit CIF files to the Cambridge Structural Database (CSD) with complete refinement details (R factor < 0.05 preferred) .

- Validation : Use PLATON/CHECKCIF to flag symmetry errors or missed hydrogen bonds .

- Visualization : Generate ORTEP diagrams with 50% probability ellipsoids and label key interactions (e.g., N–H⋯O) .

Advanced: How can contradictions in biological activity data between similar benzamide derivatives be resolved?

Answer:

- Structure-activity relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on the benzamide vs. thiophene) using IC₅₀ data from standardized assays .

- Metabolic stability tests : Use liver microsomes to assess degradation rates, as methyl groups on thiophene may enhance metabolic resistance .

- Crystallographic correlation : Link activity to molecular conformation (e.g., planar vs. twisted benzamide-thiophene orientation) observed in X-ray structures .

Basic: What safety and handling protocols are recommended for synthesizing this compound?

Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential irritancy of benzoyl chloride and pyridine .

- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile reagents .

- Waste disposal : Neutralize acidic/aqueous waste with NaHCO₃ before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.